molecular formula C19H20N2O2 B11379768 N-(3-methoxybenzyl)-1,5-dimethyl-1H-indole-2-carboxamide

N-(3-methoxybenzyl)-1,5-dimethyl-1H-indole-2-carboxamide

Cat. No.: B11379768
M. Wt: 308.4 g/mol
InChI Key: HENHDOMMHLNNDQ-UHFFFAOYSA-N
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Description

N-[(3-METHOXYPHENYL)METHYL]-1,5-DIMETHYL-1H-INDOLE-2-CARBOXAMIDE is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-METHOXYPHENYL)METHYL]-1,5-DIMETHYL-1H-INDOLE-2-CARBOXAMIDE typically involves the reaction of 1,5-dimethyl-1H-indole-2-carboxylic acid with 3-methoxybenzylamine under specific conditions. The reaction is often carried out in the presence of coupling agents such as oxalyl chloride and bases like triethylamine . The product is then purified through recrystallization from solvents like dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(3-METHOXYPHENYL)METHYL]-1,5-DIMETHYL-1H-INDOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like halogens in the presence of Lewis acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(3-METHOXYPHENYL)METHYL]-1,5-DIMETHYL-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-METHOXYPHENYL)METHYL]-1H-INDOLE-2-CARBOXAMIDE
  • N-[(3-METHOXYPHENYL)METHYL]-1,5-DIMETHYL-1H-INDOLE-3-CARBOXAMIDE

Uniqueness

N-[(3-METHOXYPHENYL)METHYL]-1,5-DIMETHYL-1H-INDOLE-2-CARBOXAMIDE is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1,5-dimethylindole-2-carboxamide

InChI

InChI=1S/C19H20N2O2/c1-13-7-8-17-15(9-13)11-18(21(17)2)19(22)20-12-14-5-4-6-16(10-14)23-3/h4-11H,12H2,1-3H3,(H,20,22)

InChI Key

HENHDOMMHLNNDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2)C(=O)NCC3=CC(=CC=C3)OC)C

Origin of Product

United States

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